molecular formula C11H9Cl2NO3 B12973778 Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate

Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B12973778
M. Wt: 274.10 g/mol
InChI Key: XSXGXHUNEINJTP-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the isoxazole ring. The final step involves esterification with methanol to produce the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, residence time, and reagent ratios, leading to higher yields and reduced waste compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate: shares structural similarities with other isoxazole derivatives such as:

Uniqueness

The presence of the methyl ester group in this compound imparts unique solubility and reactivity properties compared to its acid and amide counterparts. This makes it particularly useful in certain synthetic and biological applications .

Properties

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

methyl 3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H9Cl2NO3/c1-16-11(15)10-5-9(14-17-10)7-3-2-6(12)4-8(7)13/h2-4,10H,5H2,1H3

InChI Key

XSXGXHUNEINJTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=NO1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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